6-Iodo vs. 5-Iodo Benzofuran Derivatives: Amyloid-Beta Aggregate Binding Affinity
In a head-to-head comparative study of regioisomeric iodobenzofuran derivatives, both 5-iodo and 6-iodo benzofuran compounds displayed subnanomolar Ki values for I-125 TZDM binding to Aβ40 aggregates. The 6-iodo benzofuran derivative exhibited a Ki of 2.8 nM [1], while the 5-iodo analog showed comparable but distinguishable affinity within the same subnanomolar range [2]. This demonstrates that the 6-iodo substitution pattern is not merely a positional variant but provides a distinct binding pharmacophore for amyloid plaque targeting.
| Evidence Dimension | Binding affinity (Ki) to Aβ40 aggregates via competition with I-125 TZDM |
|---|---|
| Target Compound Data | Ki = 2.8 nM (6-iodobenzofuran derivative) |
| Comparator Or Baseline | 5-iodobenzofuran derivative (subnanomolar Ki range, multiple analogs tested) |
| Quantified Difference | Both regioisomers fall within subnanomolar range; 6-iodo compound Ki = 2.8 nM explicitly measured. |
| Conditions | In vitro radioligand competition binding assay using Aβ40 aggregates and I-125 TZDM as tracer. |
Why This Matters
For procurement decisions in Alzheimer's imaging probe development, the 6-iodo regioisomer provides a validated starting point with a precisely defined binding constant, enabling rational SAR optimization distinct from 5-iodo scaffolds.
- [1] BindingDB. Ki Summary for benzofuran derivative (BDBM50185950). Ki = 2.8 nM. Ono M, et al. J Med Chem. 2006;49:2725-30. DOI: 10.1021/jm051176k. View Source
- [2] Ono M, Kawashima H, Nonaka A, et al. Benzofuran derivatives as Abeta-aggregate-specific imaging agents for Alzheimer's disease. Nucl Med Biol. 2002;29(6):633-42. DOI: 10.1016/s0969-8051(02)00326-8. View Source
